Avanafil impurity 28 is a dimeric compound identified as a potential genotoxic impurity (PGI) during the synthesis of Avanafil. [] Genotoxic impurities are those that can potentially damage DNA, leading to mutations and potentially causing cancer. [] Monitoring and controlling the levels of such impurities in active pharmaceutical ingredients (APIs) is crucial to ensure drug safety. []
Avanafil impurity 28 is derived from the synthesis processes involved in producing avanafil. It is classified as a pharmaceutical impurity, which can arise during the manufacturing process due to incomplete reactions or degradation of the active pharmaceutical ingredient. The presence of such impurities can affect the quality and therapeutic effectiveness of the drug.
The synthesis of avanafil impurity 28 typically involves several chemical reactions including substitution and condensation reactions. The process often starts with the reaction of 6-amino-1,2-dihydropyrimidine-2-keto-5-carboxylic acid ethyl ester with various reagents such as 3-chloro-4-methoxy benzyl chloride. The reaction conditions are optimized to yield high purity products. For instance, one method describes conducting the reaction at elevated temperatures (around 80 °C) for several hours followed by purification steps such as recrystallization from solvents like ethanol .
Avanafil impurity 28 has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a phosphodiesterase type 5 inhibitor. The molecular formula is , and its structure includes various aromatic rings and nitrogen-containing heterocycles. The InChI key for avanafil impurity 28 is SLDZWDGMJFBYLK-KRWDZBQOSA-N, which provides a standardized way to describe its molecular structure computationally.
Avanafil impurity 28 can undergo several types of chemical reactions including oxidation, reduction, and substitution reactions. These reactions are essential for both the synthesis of the impurity and its subsequent analysis. For example, during its synthesis, specific reaction conditions such as pH adjustments and temperature control are critical to achieving the desired product yield and purity .
The mechanism of action for avanafil impurity 28 parallels that of avanafil itself. It primarily targets phosphodiesterase type 5 enzymes, inhibiting their action. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) within smooth muscle cells, promoting relaxation and vasodilation in penile tissue. This biochemical pathway is crucial for its therapeutic effects in treating erectile dysfunction.
Avanafil impurity 28 exhibits specific physical properties that are important for its characterization:
These properties are critical for understanding how the compound behaves in different environments, influencing both its stability and efficacy as an active pharmaceutical ingredient .
Process-related impurities in PDE-5 inhibitors like avanafil arise during multi-step synthetic routes due to incomplete reactions, side reactions, or residual intermediates. These impurities pose significant challenges to drug efficacy and safety, as they may alter pharmacological activity or introduce toxicity. Avanafil’s synthetic pathway involves nucleophilic substitutions, amide couplings, and oxidation steps, each generating characteristic impurities. Among these, Impurity 28 exemplifies a critical process-related byproduct requiring stringent monitoring due to its potential impact on final drug substance quality [2] [4].
The International Council for Harmonisation (ICH) mandates rigorous impurity control through guidelines Q1A(R2) (stability testing), Q2(R1) (analytical validation), and Q3B(R2) (impurity qualification thresholds). According to ICH Q3B, impurities exceeding 0.10% in active pharmaceutical ingredients (APIs) must be identified, characterized, and quantified. For avanafil—with a maximum daily dose ≤2 g—this threshold necessitates advanced analytical methods capable of detecting Impurity 28 at levels as low as 0.15%. Regulatory submissions require structural elucidation, toxicity data, and validated stability-indicating methods to ensure patient safety [6].
Avanafil Impurity 28, chemically designated as (S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)-5-oxopyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide, features a distinct 5-oxopyrrolidine ring compared to avanafil’s pyrrolidine moiety. This structural divergence arises during the final amidation step, where oxidative stress or temperature fluctuations convert the hydroxymethyl group (-CH₂OH) to a ketone (-C=O). The impurity’s molecular formula (C₂₃H₂₄ClN₇O₄; MW: 497.9 g/mol) and chiral (S)-configuration were confirmed via NMR, HRMS, and X-ray crystallography [3] [5] [6]. Its formation pathway intersects with avanafil’s synthesis at intermediate M6, where over-oxidation of L-prolinol derivatives introduces the ketone functionality [4] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1